molecular formula C6H15N5 B1668040 Buformin CAS No. 692-13-7

Buformin

カタログ番号: B1668040
CAS番号: 692-13-7
分子量: 157.22 g/mol
InChIキー: XSEUMFJMFFMCIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ブホルミンは、1-ブチルビグアニドとしても知られており、ビグアニド系に属する経口血糖降下薬です。メトホルミンやフェンホルミンと化学的に関連しています。ブホルミンは1958年に導入され、2型糖尿病の治療に使用されてきました。 乳酸アシドーシスを引き起こすリスクが高いことから、ほとんどの国で市場から撤退しました .

製造方法

ブホルミンは、特定の条件下でブチルアミンとジシアンジアミドを反応させることで合成することができます。この反応は、通常、混合物を約150〜160°Cに加熱し、数時間維持して行われます。 生成された生成物は、その後、再結晶によって精製されます .

準備方法

Buformin can be synthesized through the reaction of butylamine with dicyandiamide under specific conditions. The reaction typically involves heating the mixture to a temperature of around 150-160°C for several hours. The resulting product is then purified through recrystallization .

化学反応の分析

ブホルミンは、次のようなさまざまなタイプの化学反応を起こします。

    酸化: ブホルミンは酸化されて、さまざまな酸化生成物を形成することができます。

    還元: ブホルミンは、特定の条件下で還元反応を起こすこともできます。

    置換: ブホルミンは、置換反応に参加することができます。この反応では、その官能基の1つが別の基に置き換えられます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究での応用

科学的研究の応用

Anti-Diabetic Properties

Mechanism of Action : Buformin primarily acts by enhancing insulin sensitivity and reducing hepatic glucose production. It activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and metabolism.

Clinical Use : this compound has been indicated for managing type 2 diabetes mellitus, particularly in patients who do not respond adequately to other treatments. Despite its effectiveness, it has fallen out of favor in many markets due to safety concerns regarding lactic acidosis, a potential side effect associated with biguanides .

Anti-Cancer Activity

Recent studies have highlighted this compound's potential as an anti-cancer agent. Its mechanism involves the activation of AMPK, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines.

Case Studies and Research Findings

  • Osteosarcoma : A study demonstrated that this compound significantly suppressed the growth and invasion of osteosarcoma cells by activating AMPK signaling. The compound induced cell cycle arrest and increased reactive oxygen species levels, ultimately leading to decreased ATP production .
  • Cervical Cancer : In cervical cancer models, this compound exhibited dose-dependent anti-proliferative effects across multiple cell lines. It enhanced glucose uptake and lactate production while decreasing ATP levels, indicating a shift towards glycolysis .
  • Breast Cancer : this compound has shown promise in reducing tumor growth in breast cancer models by inhibiting key signaling pathways involved in cell survival and proliferation .

Infectious Disease Treatment

This compound has also been investigated for its effects on viral infections. A study involving influenza-infected mice indicated that this compound treatment improved survival rates and reduced lung inflammation compared to control groups . This suggests that this compound may modulate immune responses during viral infections.

Comparative Efficacy with Other Biguanides

While this compound is less commonly used than metformin, it has shown superior efficacy in some studies regarding its anti-cancer properties. For instance, it has been noted that this compound can be more potent than metformin in activating AMPK and inhibiting mTOR pathways, which are critical for cancer cell metabolism .

Data Table: Summary of this compound Applications

Application AreaMechanism of ActionKey Findings
Anti-DiabeticEnhances insulin sensitivity; reduces glucose productionEffective in managing type 2 diabetes; safety concerns limit use
Anti-CancerActivates AMPK; induces apoptosisSuppresses tumor growth in osteosarcoma and cervical cancer
Infectious DiseaseModulates immune responseImproves survival in influenza-infected mice

作用機序

ブホルミンは、胃腸からのグルコース吸収を遅らせ、インスリン感受性を高め、細胞へのグルコース取り込みを促進し、肝臓によるグルコース合成を阻害することでその効果を発揮します。ブホルミンは、AMP活性化プロテインキナーゼ(AMPK)を活性化します。AMPKは、エネルギー不足に反応してAMPとATPの比率を高めるセンサーです。 この活性化により、mTOR経路が阻害され、「経済的な」細胞存在様式が促進されます .

類似の化合物との比較

ブホルミンは、メトホルミンやフェンホルミンなどの他のビグアニドと化学的に関連しています。3つの化合物はすべて同様の作用機序を共有していますが、注目すべき違いがあります。

ブホルミンの独自性は、メトホルミンやフェンホルミンとは異なる、ブチル基を含む特定の化学構造にあります .

類似化合物との比較

Buformin is chemically related to other biguanides such as metformin and phenformin. While all three compounds share similar mechanisms of action, there are notable differences:

This compound’s uniqueness lies in its specific chemical structure, which includes a butyl group, distinguishing it from metformin and phenformin .

生物活性

Buformin, a member of the biguanide class of compounds, has historically been used as an anti-diabetic agent. Recent research has revealed its potential in oncology, showcasing significant anti-tumor activities across various cancer types. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell proliferation and invasion, and insights from recent studies.

This compound primarily exerts its biological effects through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK serves as a cellular energy sensor and plays a crucial role in regulating metabolism, cell growth, and apoptosis.

Key Mechanisms

  • AMPK Activation : this compound activates AMPK, leading to downstream effects such as inhibition of the mTOR pathway, which is critical for cell growth and proliferation.
  • Reactive Oxygen Species (ROS) Production : The compound increases ROS levels in cancer cells, which can induce apoptosis and inhibit proliferation.
  • Glucose Metabolism Alteration : this compound enhances glucose uptake while decreasing ATP production, shifting cellular metabolism towards glycolysis and lactate production.

Anti-Proliferative Effects

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines:

  • Cervical Cancer : In studies involving cervical cancer cell lines (C33A, Hcc94, SiHa), this compound reduced colony formation and induced cell cycle arrest. The IC50 values were found to be 236.2 μM for C33A and 166.1 μM for Hcc94, indicating potent activity compared to controls (P < 0.001) .
  • Osteosarcoma : Research on U-2 OS cells showed that this compound suppressed growth with an IC50 of 69.1 µM and induced significant cell cycle arrest (P < 0.001) .

Invasion Suppression

This compound also inhibits cancer cell invasion:

  • In cervical cancer models, this compound treatment led to a marked decrease in invasion capabilities by downregulating matrix metalloproteinase 9 (MMP9) expression .
  • Similar results were observed in osteosarcoma models where this compound impaired cellular invasion (P = 0.038) .

Comparative Efficacy with Other Biguanides

This compound has been compared with other biguanides like metformin and phenformin regarding their anti-cancer properties:

CompoundCancer TypeIC50 ValueMechanism of Action
This compoundCervical Cancer236.2 μMAMPK activation, ROS increase
MetforminCervical CancerNot specifiedAMPK activation
PhenforminCervical CancerNot specifiedAMPK activation
This compoundOsteosarcoma69.1 µMAMPK activation

This compound exhibited superior potency compared to metformin and phenformin in several studies .

Case Studies and Clinical Implications

Several preclinical studies have highlighted the efficacy of this compound in reducing tumor incidence:

  • A study indicated that this compound significantly decreased spontaneous tumor incidence in rats by 49.5% over long-term treatment .
  • Another investigation showed that postnatal treatment with this compound reduced malignant neurogenic tumor incidence in rats exposed to carcinogens .

These findings suggest that this compound may serve not only as a therapeutic agent but also as a preventive measure against certain cancers.

特性

IUPAC Name

2-butyl-1-(diaminomethylidene)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEUMFJMFFMCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046420
Record name Buformin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692-13-7
Record name Buformin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buformin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buformin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Buformin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butylbiguanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUFORMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2115E9C7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。